molecular formula C14H13N3O2 B1198870 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide CAS No. 2890-11-1

7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide

Cat. No.: B1198870
CAS No.: 2890-11-1
M. Wt: 255.27 g/mol
InChI Key: FCFMCMQSDFZKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide is an organic compound with a complex structure that includes aromatic rings, tertiary amine groups, and hydrazine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, specifically 7-dimethylaminonaphthalene.

    Functionalization: The naphthalene ring is functionalized to introduce carboxylic acid groups at the 1 and 2 positions.

    Hydrazide Formation: The carboxylic acid groups are then converted to hydrazides through a reaction with hydrazine.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide groups can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic structure allows for interactions with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Dimethylaminonaphthalene-1,2-dicarboxylic acid: Lacks the hydrazide groups but has similar aromatic properties.

    Naphthalene-1,2-dicarboxylic acid hydrazide: Similar structure but without the dimethylamino group.

Uniqueness

7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide is unique due to the presence of both dimethylamino and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

9-(dimethylamino)-2,3-dihydrobenzo[f]phthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-17(2)9-5-3-8-4-6-10-12(11(8)7-9)14(19)16-15-13(10)18/h3-7H,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFMCMQSDFZKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=CC3=C2C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183099
Record name 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2890-11-1
Record name 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Reactant of Route 2
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Reactant of Route 3
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Reactant of Route 4
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Reactant of Route 5
Reactant of Route 5
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide
Reactant of Route 6
7-Dimethylaminonaphthalene-1,2-dicarbonic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.